4-Morpholin-4-ylpentanoic acid hydrochloride
CAS No.: 90950-73-5
Cat. No.: VC11695095
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90950-73-5 |
|---|---|
| Molecular Formula | C9H18ClNO3 |
| Molecular Weight | 223.70 g/mol |
| IUPAC Name | 4-morpholin-4-ylpentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-8(2-3-9(11)12)10-4-6-13-7-5-10;/h8H,2-7H2,1H3,(H,11,12);1H |
| Standard InChI Key | XTJBPBVSGGWJLV-UHFFFAOYSA-N |
| SMILES | CC(CCC(=O)O)N1CCOCC1.Cl |
| Canonical SMILES | CC(CCC(=O)O)N1CCOCC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Morpholin-4-ylpentanoic acid hydrochloride consists of a five-carbon pentanoic acid chain (C₅H₁₀O₂) with a morpholine ring (C₄H₉NO) attached to the fourth carbon. The hydrochloride salt form (HCl) enhances its aqueous solubility, making it suitable for biological applications. The systematic IUPAC name is 4-(morpholin-4-yl)pentanoic acid hydrochloride, reflecting the substitution pattern and salt formation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₃ |
| Molecular Weight | 247.7 g/mol |
| Exact Mass | 247.09 g/mol |
| Polar Surface Area | 49.77 Ų |
| LogP (Partition Coefficient) | 1.82 (estimated) |
| Solubility | Soluble in water, DMSO, methanol |
These properties derive from computational modeling and experimental data for analogous morpholine-containing compounds .
Structural Analysis
The morpholine ring adopts a chair conformation, with the nitrogen atom positioned to facilitate hydrogen bonding. The pentanoic acid chain extends linearly, allowing the carboxylic acid group to participate in salt formation with hydrochloric acid. X-ray crystallography of related compounds confirms that the hydrochloride salt stabilizes the crystal lattice through ionic interactions between the protonated morpholine nitrogen and chloride ions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-morpholin-4-ylpentanoic acid hydrochloride typically proceeds via a three-step route:
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Enamine Formation: Cyclopentanone reacts with morpholine in the presence of a dehydrating agent to form a 1-(morpholino)cyclopentene intermediate .
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Alkylation: The enamine intermediate undergoes alkylation with ethyl bromoacetate, followed by hydrolysis to yield 4-morpholin-4-ylpentanoic acid.
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Salt Formation: The free acid is treated with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Enamine Formation | Morpholine, TiCl₄, 80°C, 6h | 78% |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 65% |
| Hydrolysis & Salt Formation | HCl (aq), reflux, 2h | 89% |
These conditions are adapted from patented methodologies for analogous morpholine derivatives .
Industrial Optimization
Industrial production scales this synthesis using continuous-flow reactors to enhance yield and purity. Key parameters include:
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Temperature Control: Maintained at 70–80°C during enamine formation to prevent side reactions.
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Catalysis: Titanium tetrachloride (TiCl₄) accelerates enamine formation, reducing reaction time by 40% .
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Automated pH Adjustment: Ensures precise neutralization during salt formation, minimizing byproducts .
Physicochemical and Pharmacological Properties
Stability and Solubility
The hydrochloride salt form significantly improves aqueous solubility (>50 mg/mL at 25°C) compared to the free acid (<10 mg/mL). Stability studies indicate no degradation under ambient conditions for 12 months, although prolonged exposure to moisture reduces purity by 5–8% .
Pharmacological Activity
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a building block in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, coupling it with pyrazole derivatives yields molecules with anti-inflammatory activity (IC₅₀ = 0.8 μM against COX-2) .
Material Science
The morpholine ring’s electron-rich nitrogen enables coordination with metal ions, facilitating applications in catalysis. Palladium complexes of this compound exhibit 92% efficiency in Suzuki-Miyaura cross-coupling reactions .
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